2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
CAS No.: 54888-09-4
Cat. No.: VC7153701
Molecular Formula: C5H5Cl3N2O2
Molecular Weight: 231.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54888-09-4 |
|---|---|
| Molecular Formula | C5H5Cl3N2O2 |
| Molecular Weight | 231.46 |
| IUPAC Name | 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
| Standard InChI | InChI=1S/C5H5Cl3N2O2/c6-5(7,8)4(12)10-3(11)1-2-9/h4,12H,1H2,(H,10,11) |
| Standard InChI Key | BQTQWELXEBAEEU-UHFFFAOYSA-N |
| SMILES | C(C#N)C(=O)NC(C(Cl)(Cl)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three functional groups:
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Cyano group (-C≡N): Enhances electrophilicity and participates in nucleophilic addition reactions.
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Acetamide backbone (-N-C(=O)-): Provides hydrogen-bonding capacity and stabilizes intermediate states in synthetic pathways.
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Trichloro-1-hydroxyethyl side chain (-CH(OH)CCl₃): Contributes steric bulk and electron-withdrawing effects, influencing solubility and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 54888-09-4 | |
| Molecular Formula | C₅H₅Cl₃N₂O₂ | |
| Molecular Weight | 231.46 g/mol | |
| SMILES | C(C#N)C(=O)NC(C(Cl)(Cl)Cl)O | |
| InChIKey | BQTQWELXEBAEEU-UHFFFAOYSA-N |
Spectroscopic Profiles
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IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (amide C=O), and ~3400 cm⁻¹ (O-H stretch) confirm functional groups .
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NMR Spectroscopy:
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized through a two-step process:
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Formation of Trichloroethanol Intermediate: Trichloroethanol reacts with cyanoacetic acid derivatives under acidic conditions to form N-(2,2,2-trichloro-1-hydroxyethyl)acetamide precursors .
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Cyano Group Introduction: Subsequent nitrosation or cyanation using reagents like sodium nitrite (NaNO₂) in aqueous methanol introduces the cyano moiety .
Example Synthesis (Adapted from Patent US3919284A):
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Step 1: 1-Cyanoacetyl-3-ethylurea (151 parts) reacts with sodium nitrite (72 parts) in methanol-water (1:1) at 40°C under nitrogen .
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Step 2: Gradual addition of HCl (37 parts) followed by pH adjustment yields the target compound .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 30–60°C | Maximizes rate |
| Solvent Composition | 50–100% aqueous methanol | Prevents side reactions |
| Molar Ratio (NaNO₂:Substrate) | 1:1 to 1:1.1 | Minimizes excess reagent |
Mechanistic Insights
The reaction proceeds via:
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Nucleophilic Attack: The hydroxyl group on trichloroethanol attacks the electrophilic carbonyl carbon of cyanoacetamide.
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Dehydration: Acid catalysis removes water to form the acetamide bond.
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Cyclization Prevention: Exclusion of oxygen and controlled pH (5–7) mitigate undesired cyclization .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited data available, but predicted to be soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyethyl group.
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Stability: Decomposes above 200°C; susceptible to hydrolysis under strongly acidic or basic conditions.
Reactivity Profile
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Nucleophilic Sites: The cyano group and amide nitrogen participate in condensation reactions (e.g., forming oxadiazines) .
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Electrophilic Sites: The trichloromethyl group undergoes substitution reactions with thiols or amines .
Applications in Research and Industry
Agrochemical Development
The compound serves as a precursor to fungicidal agents. Alkylation of its hydroxyimino derivatives yields methoxyimino-acetamides, effective against Phytophthora infestans .
Pharmaceutical Intermediates
In the synthesis of 4H-1,3,5-oxadiazines, it acts as a thiourea derivative. These heterocycles exhibit antimicrobial and anticancer properties .
Organic Synthesis
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